Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The compound has several functional groups attached to it, including a fluorophenyl group, a methyl group, a propylthio group, and an ethyl carboxylate group. These groups can significantly influence the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ethyl carboxylate group could undergo reactions typical of esters, such as hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies exploring environmentally friendly synthesis methods. For instance, it was used in the synthesis of chromone-pyrimidine coupled derivatives, which were evaluated for antimicrobial activity and found to have significant antibacterial and antifungal properties (Tiwari et al., 2018).
- It has also been utilized in the synthesis of novel fluorescent molecules, which could be exploited as attractive fluorophores due to their strong fluorescence intensity, surpassing their methyl analogues (Wu et al., 2006).
Biological Activity and Pharmaceutical Potential
- Several studies have investigated the compound's potential in pharmaceutical applications. For instance, derivatives of this compound were synthesized and tested for their antimicrobial activity. Some derivatives showed excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as fungi (Youssef et al., 2011).
- In another study, pyrimidine-carboxylate derivatives were synthesized and screened for antibacterial, antifungal, and antitumor activity, indicating the compound's versatility in medical research (Shanmugasundaram et al., 2011).
Material Science and Applied Chemistry
- The compound has been a part of studies in material science, particularly in the development of new heterocyclic systems. It was used in the preparation of new thieno[2,3-d]pyrimidines, contributing to the development of new materials with potentially unique properties (El-Kashef et al., 2010).
- Additionally, its derivatives have been used to study thermodynamic properties, such as combustion energies and enthalpies of formation, which are crucial for understanding the behavior of materials under different conditions (Klachko et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERYBZMCELAINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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